![molecular formula C12H14ClNO3S B1334602 2-(2-氯乙酰氨基)-5,6-二氢-4H-环戊[b]噻吩-3-羧酸乙酯 CAS No. 203385-15-3](/img/structure/B1334602.png)
2-(2-氯乙酰氨基)-5,6-二氢-4H-环戊[b]噻吩-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. The compound has an acetylamino group (-NHCOCH3), a chloro group (-Cl), and a carboxylic acid ethyl ester group (-COOC2H5) attached to the thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, which is aromatic and therefore contributes to the stability of the molecule. The chloro-acetylamino and ethyl ester groups are polar, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electrophilic nature of the carbonyl group in the acetylamino and ester groups, as well as the nucleophilic nature of the amine. The compound could undergo reactions such as nucleophilic acyl substitution or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetylamino and ester groups could increase its solubility in polar solvents .科学研究应用
Medicinal Chemistry: Potential Anticancer Agent
Thiophene derivatives have been extensively studied for their anticancer properties . The presence of a thiophene ring in the molecular structure can be crucial for the biological activity of anticancer drugs. The compound could serve as a scaffold for synthesizing novel anticancer agents, potentially inhibiting cancer cell growth or metastasis.
Anti-Inflammatory Applications
Similar to other thiophene derivatives, this compound may exhibit anti-inflammatory effects . It could be used in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs), offering alternative treatment options for conditions like arthritis or bursitis.
Antimicrobial Activity
Research has indicated that thiophene derivatives can possess significant antimicrobial properties . This compound could be synthesized into new antimicrobial agents to combat resistant bacterial strains or be used in the study of microbial pathogenesis.
Material Science: Organic Semiconductor
Thiophene-based molecules play a prominent role in the advancement of organic semiconductors . This compound could be utilized in the development of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to the evolution of flexible electronics.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . This compound could be applied in coatings or treatments to prevent metal corrosion, extending the life of structures and machinery.
Anesthetic Properties
Thiophene derivatives have been used as local anesthetics, particularly in dental procedures . The compound could be explored for its anesthetic properties, potentially leading to new, more effective local anesthetics.
Voltage-Gated Sodium Channel Blocker
Some thiophene derivatives are known to block voltage-gated sodium channels, which are critical in the generation and conduction of nerve impulses . This compound could be investigated for its potential use in neurological research or as a treatment for conditions associated with nerve transmission.
Anti-Atherosclerotic Effects
Thiophene compounds have shown potential in the treatment of atherosclerosis . This compound could be part of research into new treatments for cardiovascular diseases, aiming to reduce the risk of heart attacks and strokes.
未来方向
属性
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-17-12(16)10-7-4-3-5-8(7)18-11(10)14-9(15)6-13/h2-6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCFVJPQTDOHSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383071 |
Source


|
| Record name | Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester | |
CAS RN |
203385-15-3 |
Source


|
| Record name | Ethyl 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

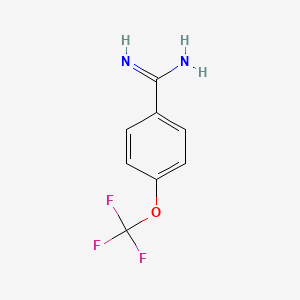
![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)

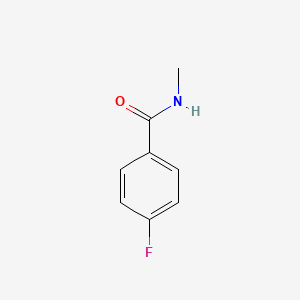

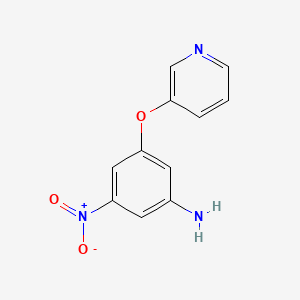
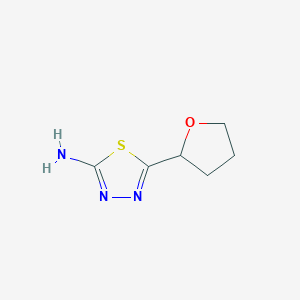
![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)

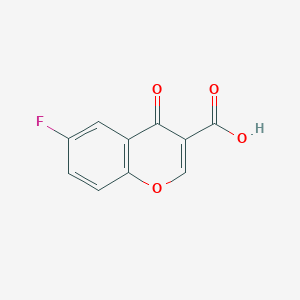
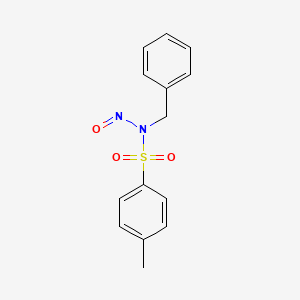
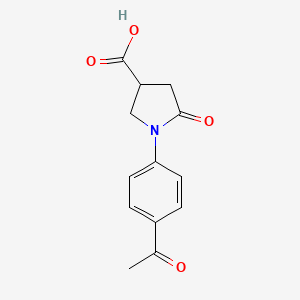
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)